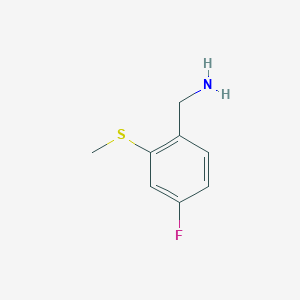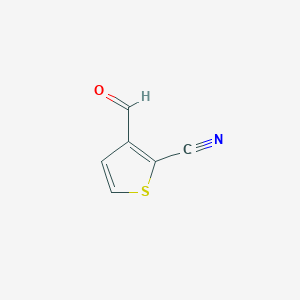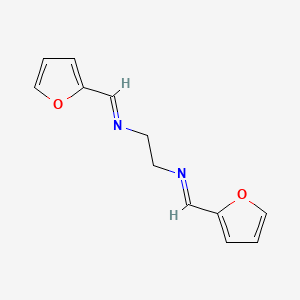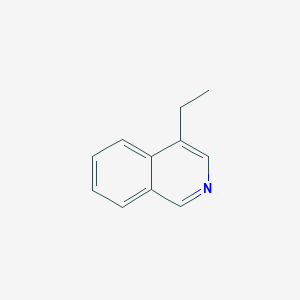
1,3-Dioxane, 5-(phenylmethoxy)-
Vue d'ensemble
Description
Synthesis Analysis
1,3-Dioxanes and 1,3-dioxolanes can be readily prepared from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst. Notably, 1,3-diols yield more stable compounds. A common procedure for protection involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous water removal from the reaction mixture via a Dean-Stark apparatus. Alternatively, a mixture of orthoesters or molecular sieves can achieve effective water removal. Cyclic acetals offer stability against nucleophiles and bases. Deprotection typically involves acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or aqueous acid .
Chemical Reactions Analysis
- Acetalization : Efficient acetalization of carbonyl compounds can be achieved using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol. This mild, chemoselective method allows acetalization of aldehydes in the presence of ketones and tolerates acid-sensitive protecting groups .
- In Situ Acetal Exchange : Carbonyl compounds can be converted to the corresponding 1,3-dioxanes via an in situ acetal exchange process using ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS. This reaction tolerates acid-sensitive groups .
- Zirconium Tetrachloride Catalysis : Zirconium tetrachloride (ZrCl4) serves as a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions .
- 1,3-Bis(trimethylsiloxy)propane (BTSP) Method : Various carbonyl compounds can be efficiently converted to their 1,3-dioxanes using BTSP and a catalytic amount of iodine under neutral aprotic conditions .
Physical And Chemical Properties Analysis
Propriétés
IUPAC Name |
5-phenylmethoxy-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAESGIBOJCAHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxane, 5-(phenylmethoxy)- | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


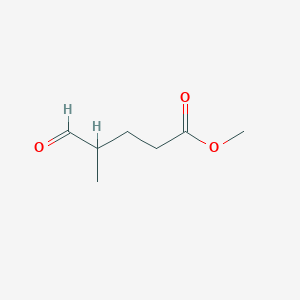
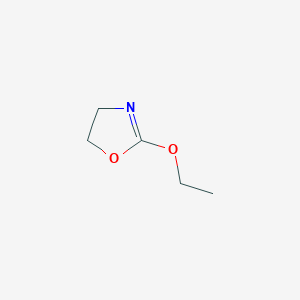


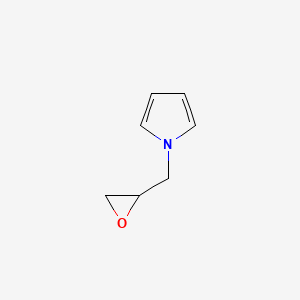
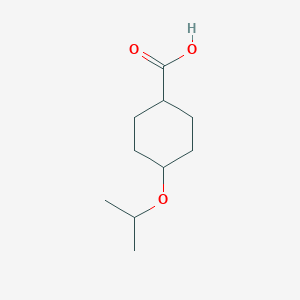
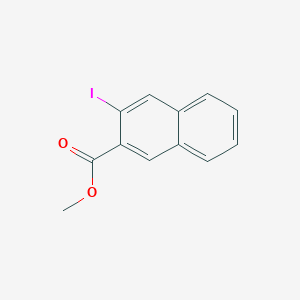
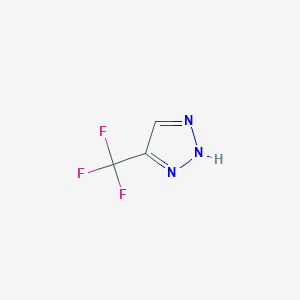
![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)
